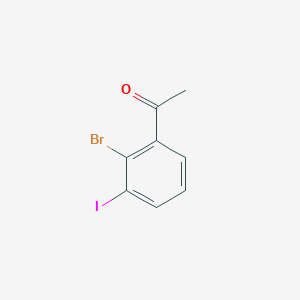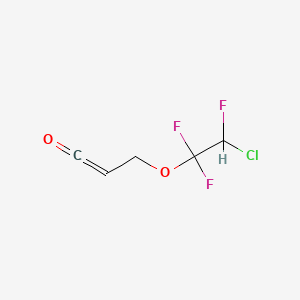
CID 55272826
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is a chemical compound characterized by the presence of a chloro, trifluoroethoxy group attached to a propeneoxide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide typically involves the reaction of 3-chloro-1,1,2-trifluoroethanol with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the propeneoxide ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and trifluoroethoxy groups can modulate the compound’s reactivity and binding affinity, influencing its overall biological and chemical effects. The propeneoxide ring may also play a role in the compound’s mechanism by facilitating specific interactions or reactions.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone
- 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
- Phenol, 3-(2-chloro-1,1,2-trifluoroethoxy)
Uniqueness
3-(2-Chloro-1,1,2-trifluoroethoxy)-1,2-propeneoxide is unique due to its specific combination of functional groups and structural features. The presence of both chloro and trifluoroethoxy groups, along with the propeneoxide ring, imparts distinct chemical properties that differentiate it from similar compounds. These unique features make it valuable for specialized applications in various scientific and industrial fields.
属性
分子式 |
C5H4ClF3O2 |
|---|---|
分子量 |
188.53 g/mol |
InChI |
InChI=1S/C5H4ClF3O2/c6-4(7)5(8,9)11-3-1-2-10/h1,4H,3H2 |
InChI 键 |
FUPGVQUTPGBRIT-UHFFFAOYSA-N |
规范 SMILES |
C(C=C=O)OC(C(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


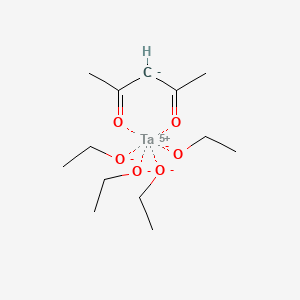
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
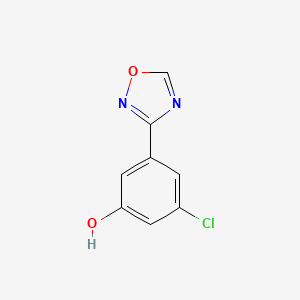
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)

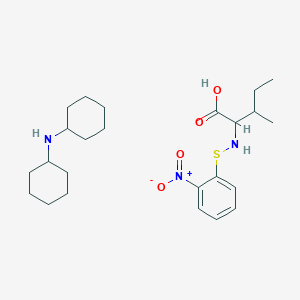
![3,4,7,8,9,10-Hexahydrobenzo[c]cinnolin-1(2H)-one oxime](/img/structure/B12326036.png)


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
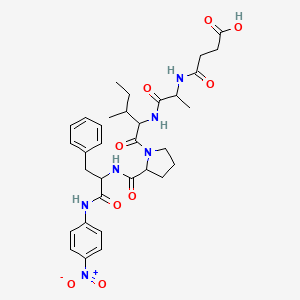
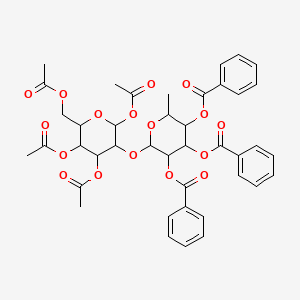
![(E)-[2-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326056.png)
